molecular formula C8H10N2O2 B2868473 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione CAS No. 2310099-22-8

1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione

Cat. No. B2868473
CAS RN: 2310099-22-8
M. Wt: 166.18
InChI Key: MUVPSRIEILRXHZ-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione” is a cycloalkane derivative, which are cyclic hydrocarbons . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring . The general formula for a cycloalkane is CnH2n .


Synthesis Analysis

While specific synthesis methods for “1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione” are not available, similar compounds such as 1,4-dihydropyridines have been synthesized using multicomponent reactions . An efficient procedure has been developed for the synthesis of 1,4-dihydropyridines containing aliphatic and 2-(1-hydroxycyclopropyl)methyl substituents via multicomponent Hantzsch reaction using europium (III) chloride hexahydrate as catalyst .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound’s derivatives are explored for their potential therapeutic effects. The structure is similar to that of indane-1,3-dione, which is a scaffold in the design of biologically active molecules like Donepezil and Indinavir, used in treating Alzheimer’s disease and AIDS, respectively . The cyclopropyl and pyrazine moieties could be modified to create new compounds with possible pharmacological activities.

Agriculture

In the agricultural sector, derivatives of 1,4-dihydropyridines, to which our compound is structurally related, have been used in the development of agrochemicals . These derivatives can serve as growth promoters or as part of pest management strategies due to their biological activity.

Biotechnology

The biotechnological applications of this compound could involve its use as a building block for more complex molecules. Its structure could be utilized in the synthesis of compounds with specific functions, such as enzymes or other proteins that play a role in biotechnological processes .

Materials Science

In materials science, the electron-accepting properties of indane-1,3-dione analogs are utilized in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical applications . The compound could be investigated for similar applications, contributing to the development of new materials with specific electronic properties.

Environmental Science

While direct applications in environmental science are not explicitly mentioned, the methodologies used to synthesize and modify compounds like 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione could be applied in environmental remediation. For instance, its derivatives could be designed to interact with pollutants, facilitating their breakdown or removal .

Analytical Chemistry

In analytical chemistry, the compound could be used as a standard or reagent in the quantification and analysis of various substances. Its unique structure might interact with specific analytes, aiding in their detection and measurement .

Pharmacology

The structural similarity to indane-1,3-dione suggests that 1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione could be used as an intermediate in the synthesis of pharmacologically active molecules. It could be part of the synthetic pathway for drugs with central nervous system activity or other therapeutic areas .

Electronics

Given its potential as an electron acceptor, this compound could be explored for use in organic electronics. Its derivatives might be suitable for creating organic semiconductors, which are essential for the development of flexible and lightweight electronic devices .

properties

IUPAC Name

1-cyclopropyl-4-methylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-4-5-10(6-2-3-6)8(12)7(9)11/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVPSRIEILRXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN(C(=O)C1=O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-methyl-1,4-dihydropyrazine-2,3-dione

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